molecular formula C22H16N2O2 B14332258 3-Nitro-2,4,5-triphenyl-1H-pyrrole CAS No. 111029-14-2

3-Nitro-2,4,5-triphenyl-1H-pyrrole

Katalognummer: B14332258
CAS-Nummer: 111029-14-2
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: GFBTWAULFIFZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-2,4,5-triphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of three phenyl groups and a nitro group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4,5-triphenyl-1H-pyrrole typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. The reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of an acid catalyst . Another method involves the reaction of benzil, ammonium acetate, and benzaldehyde under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitro-2,4,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Coupling Reactions: Aryl halides, palladium catalyst.

Major Products Formed:

    Reduction: 3-Amino-2,4,5-triphenyl-1H-pyrrole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Nitro-2,4,5-triphenyl-1H-pyrrole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Nitro-2,4,5-triphenyl-1H-pyrrole largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The phenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Nitro-2,4,5-triphenyl-1H-pyrrole is unique due to the combination of its nitro group and three phenyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

111029-14-2

Molekularformel

C22H16N2O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

3-nitro-2,4,5-triphenyl-1H-pyrrole

InChI

InChI=1S/C22H16N2O2/c25-24(26)22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-21(22)18-14-8-3-9-15-18/h1-15,23H

InChI-Schlüssel

GFBTWAULFIFZAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(NC(=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.